An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-ol (CAS 702-15-8)
An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-ol (CAS 702-15-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)propan-1-ol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds. This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)propan-1-ol, including its chemical and physical properties, detailed synthetic and purification protocols, spectroscopic data, and its emerging applications in drug discovery and development. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. As a fluorinated building block, 3-(4-Fluorophenyl)propan-1-ol offers a valuable scaffold for the synthesis of novel therapeutic agents. Its utility is particularly noted in the development of androgen receptor antagonists and other biologically active compounds.[1] This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.
Physicochemical and Spectroscopic Data
Precise characterization is fundamental to the successful application of any chemical entity. The following tables summarize the key physicochemical and predicted spectroscopic properties of 3-(4-Fluorophenyl)propan-1-ol.
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 702-15-8 | |
| Molecular Formula | C₉H₁₁FO | |
| Molecular Weight | 154.18 g/mol | |
| Appearance | Colorless liquid (Predicted) | Based on analogous short-chain alcohols |
| Boiling Point | Not widely published | |
| Density | Not widely published | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): 7.15-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.70 (t, 2H, Ar-CH₂-), 1.85-1.95 (quintet, 2H, -CH₂-), 1.50 (br s, 1H, -OH) |
| ¹³C NMR | δ (ppm): 161 (d, ¹JCF), 137 (s), 130 (d, ³JCF), 115 (d, ²JCF), 62 (t), 34 (t), 31 (t) |
| IR (Infrared) | ν (cm⁻¹): 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2940 (Aliphatic C-H stretch), 1600 (C=C stretch), 1220 (C-F stretch), 1050 (C-O stretch) |
| Mass Spec (EI) | Predicted m/z: 154 (M+), 136, 109, 91 |
Synthesis and Purification
The synthesis of 3-(4-Fluorophenyl)propan-1-ol can be effectively achieved through the reduction of a suitable carboxylic acid or ester precursor. The following protocols provide detailed, step-by-step methodologies.
Synthesis via Reduction of 3-(4-Fluorophenyl)propanoic Acid
A common and reliable method for the synthesis of 3-(4-Fluorophenyl)propan-1-ol is the reduction of 3-(4-fluorophenyl)propanoic acid. Borane complexes are particularly effective for this transformation due to their high reactivity and selectivity for carboxylic acids.
Reaction Scheme:
Caption: Synthetic workflow for the reduction of 3-(4-fluorophenyl)propanoic acid.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.1 eq) dropwise via the dropping funnel. The causality for the slow addition at low temperature is to control the exothermic reaction and prevent the formation of byproducts.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
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Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely neutralizing the reactive reducing agent.
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Workup: Add water to the reaction mixture and extract the product with ethyl acetate (3 x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The use of brine helps to remove any residual water from the organic phase.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This chromatographic purification separates the desired alcohol from any unreacted starting material or byproducts.
Purification by Flash Column Chromatography
Workflow for Purification:
Caption: A generalized workflow for the purification of 3-(4-Fluorophenyl)propan-1-ol.
Applications in Drug Discovery and Development
3-(4-Fluorophenyl)propan-1-ol serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The fluorophenyl moiety is a common feature in many drug candidates due to its ability to enhance biological activity.
Precursor for Androgen Receptor Antagonists
Derivatives of fluorophenyl propanols have been investigated for their potential as androgen receptor (AR) antagonists.[1] The AR is a critical target in the treatment of prostate cancer. By modifying the hydroxyl group of 3-(4-Fluorophenyl)propan-1-ol, medicinal chemists can synthesize libraries of compounds to screen for AR inhibitory activity. The fluorinated phenyl ring can contribute to improved binding affinity and metabolic stability of these potential drug candidates.
Building Block for Novel Bioactive Molecules
The propanol side chain of 3-(4-Fluorophenyl)propan-1-ol provides a reactive handle for further chemical modifications. This allows for its incorporation into a wide variety of molecular scaffolds, enabling the exploration of new chemical space in the search for novel drugs targeting various diseases. The presence of the fluorine atom is a key design element in this process, often leading to compounds with enhanced pharmacological properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Fluorophenyl)propan-1-ol.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
3-(4-Fluorophenyl)propan-1-ol is a valuable and versatile building block for researchers and scientists in the field of drug development. Its fluorinated structure offers significant advantages in the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, with a focus on providing practical and scientifically sound information. By understanding the principles and protocols outlined herein, researchers can effectively utilize this compound to advance their drug discovery programs.
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